2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
CAS No.: 53689-26-2
Cat. No.: VC2913625
Molecular Formula: C9H11N3O2
Molecular Weight: 193.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53689-26-2 |
|---|---|
| Molecular Formula | C9H11N3O2 |
| Molecular Weight | 193.2 g/mol |
| IUPAC Name | 2-(3-hydroxypropyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one |
| Standard InChI | InChI=1S/C9H11N3O2/c13-7-3-6-12-9(14)11-5-2-1-4-8(11)10-12/h1-2,4-5,13H,3,6-7H2 |
| Standard InChI Key | XOVDGSIREHLHLB-UHFFFAOYSA-N |
| SMILES | C1=CC2=NN(C(=O)N2C=C1)CCCO |
| Canonical SMILES | C1=CC2=NN(C(=O)N2C=C1)CCCO |
Introduction
2-(3-Hydroxypropyl)-2H,3H-124triazolo[4,3-a]pyridin-3-one is a chemical compound with the CAS number 53689-26-2. It belongs to the class of triazolopyridines, which are known for their diverse biological activities and potential applications in pharmaceuticals. This compound is specifically used for research purposes and is not intended for human or animal use.
Synthesis and Preparation
The synthesis of triazolopyridines, including derivatives like 2-(3-hydroxypropyl)-2H,3H- triazolo[4,3-a]pyridin-3-one, often involves one-pot reactions that are efficient and operationally simple. These methods typically start with easily available precursors such as 2-hydrazinopyridine and various aldehydes, allowing for the synthesis of a wide range of substituted triazolopyridines at room temperature .
Biological and Pharmaceutical Applications
Triazolopyridines have been explored for their potential in treating various conditions due to their biological activities. While specific data on 2-(3-hydroxypropyl)-2H,3H- triazolo[4,3-a]pyridin-3-one is limited, related compounds have shown promise in areas such as antipsychotic treatments. For instance, triazolo[4,3-a]pyridin-3(2H)-ones have been studied for their use in treating psychotic conditions, including schizophrenia .
Research Findings
While specific research findings on 2-(3-hydroxypropyl)-2H,3H- triazolo[4,3-a]pyridin-3-one are not extensively documented, the broader class of triazolopyridines has been explored for various biological activities. For example, some triazolopyridine derivatives have shown potential as c-Met kinase inhibitors, which could be relevant in cancer treatment .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume